2-Phenoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Phenoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C12H8O3 It is a derivative of benzoquinone, characterized by the presence of a phenoxy group attached to the cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of phenol with 1,4-benzoquinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
2-Phenoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a phenyl group instead of a phenoxy group.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups instead of a phenoxy group.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Contains hydroxyl groups instead of a phenoxy group.
Uniqueness
2-Phenoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
3490-49-1 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-phenoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
YKYILJANBFCBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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